molecular formula C11H15N B054306 N-benzyl-1-cyclopropylmethanamine CAS No. 116373-23-0

N-benzyl-1-cyclopropylmethanamine

Cat. No. B054306
M. Wt: 161.24 g/mol
InChI Key: QONMRPMQMVTSLW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-benzyl-1-cyclopropylmethanamine derivatives has been explored through various methods. For instance, the cyclopropanation reaction of pinacol allylboronate with N-sulfonyl-1,2,3-triazoles, catalyzed by rhodium(II), produces boryl-substituted cyclopropylmethanamines with high diastereo- and enantioselectivity, yielding various cyclopropylmethanamines containing a quaternary stereocenter (Miura et al., 2016).

Molecular Structure Analysis

The molecular structure of N-benzyl-1-cyclopropylmethanamine and its derivatives has been studied using various analytical techniques. For example, crystal structure and Hirshfeld surface analysis have been utilized to explore the noncovalent interactions responsible for crystal packing, providing insights into the compound's structural properties (Ashfaq et al., 2021).

Chemical Reactions and Properties

N-benzyl-1-cyclopropylmethanamine undergoes various chemical reactions, including cyclopropanation and ring-opening reactions. The compound has been used as a substrate for cytochrome P450-catalyzed oxidation, leading to the generation of cyclopropanone hydrate and 3-hydroxypropionaldehyde through a mechanism that does not involve single electron transfer (Cerny & Hanzlik, 2006).

Physical Properties Analysis

The physical properties of N-benzyl-1-cyclopropylmethanamine, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, they are crucial for understanding the compound's behavior in different environments and its suitability for various applications.

Chemical Properties Analysis

The chemical properties of N-benzyl-1-cyclopropylmethanamine, including its reactivity, stability, and interactions with other molecules, are fundamental for its utilization in synthesis and potential therapeutic applications. Studies have explored its reactivity, particularly in the context of enzymatic inactivation and the generation of cyclopropanone hydrate as a metabolite, indicating its diverse chemical behavior (Cerny & Hanzlik, 2006).

Scientific Research Applications

Biocatalysis and Drug Synthesis

Scientific Field: Biocatalysis and Drug Synthesis

Methods of Application

The study focused on enhancing Mesorhizobium imine reductase (Mes IRED) for better N-benzyl cyclo-tertiary amine production. Through alanine scanning and consensus mutation, 12 single-site Mes IRED mutants were identified from 23 candidates, showing improved conversion of N-benzylpyrrolidine and N-benzylpiperidine . The best-performing mutants were used in recombinant E. coli coexpressing Mes IRED and glucose dehydrogenase (GDH), achieving high conversions .

Results or Outcomes

The best-performing mutant for N-benzylpyrrolidine, Mes IRED V212A/I213V (M1), increased conversion from 23.7% to 74.3%. For N-benzylpiperidine, Mes IRED V212A/I177A/A241I (M2) enhanced conversion from 22.8% to 66.8% . A preparative experiment resulted in 86.2% conversion and 60.2% yield for N-benzylpiperidine . This research significantly improved conversion and selectivity for N-benzyl cyclo-tertiary amines, aiding drug synthesis and providing insights into rational design of other enzymes .

Ring Opening Polymerization

Scientific Field: Polymer Chemistry

Methods of Application: The study synthesized three new metallated species bearing N-benzyl groups as side chains . These complexes were investigated using spectroscopic (NMR), computational (DFT), and X-ray crystallographic studies . The complexes were then applied as catalysts in the ROP of L-LA .

Results or Outcomes: The homooligomeric pentamer complex [1·2Na] 2+ was found to be the most active member of the cyclooligomeric family in the ROP of L-LA . This research provides valuable insights into the use of N-benzyl-1-cyclopropylmethanamine in the synthesis of biodegradable polymers .

Safety And Hazards

The safety data sheet for a similar compound, Benzil, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle the compound with care, using protective equipment and working in a well-ventilated area .

Future Directions

“N-benzyl-1-cyclopropylmethanamine” holds immense potential in scientific research. Future research could focus on exploring its potential applications, improving the efficiency of its synthesis, and understanding its mechanism of action .

properties

IUPAC Name

N-benzyl-1-cyclopropylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-2-4-10(5-3-1)8-12-9-11-6-7-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QONMRPMQMVTSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333772
Record name N-benzyl-1-cyclopropylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-cyclopropylmethanamine

CAS RN

116373-23-0
Record name N-benzyl-1-cyclopropylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl(cyclopropylmethyl)amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of benzaldehyde (3 mL, 29.55 mmol), cyclopropanemethylamine (2.53 mL, 29.55 mmol), AcOH (1.7 mL, 29.55 mmol) in 1,2-dichloroethane (150 mL) is stirred at RT for 25 minutes. Sodium triacetoxyborohydride (8.8 g, 41.37 mmol) is added and the mixture further stirred overnight at RT. Sodium triacetoxyborohydride (3.13 g, 15 mmol) is again added to complete the reaction. The mixture is quenched by the addition of NaOH 1N (50 mL), the layers are separated and the aqueous phase is extracted twice with ether. The combined organic extracts are dried (Na2SO4), filtered and concentrated. The crude material is purified by flash chromatography on silica gel (eluent: CH2Cl2/MeOH 95:5 to 80:20+5% NH3) to give the title product. tR (HPLC, Macherey-Nagel Nucleosil C18 column, 10-100% CH3CN/H2O/5 min, 100% CH3CN/3 min, CH3CN and H2O containing 0.1% TFA, flow: 1.5 mL/min): 4.91 min.
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
2.53 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two
Quantity
3.13 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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